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molecular formula C11H9F5O2 B8325064 1-[2-Methoxy-5-(pentafluoroethyl)phenyl]ethanone CAS No. 873314-98-8

1-[2-Methoxy-5-(pentafluoroethyl)phenyl]ethanone

Cat. No. B8325064
M. Wt: 268.18 g/mol
InChI Key: NRIVOIBRSJODQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598392B2

Procedure details

To a solution of 3.5 g of 1-methoxy-4-pentafluoroethylbenzene in 50 mL of anhydrous THF are added, at −70° C., 7.4 mL of 2.5 M BuLi in hexane. The medium is stirred for 30 minutes at −70° C. and then for 45 minutes at 0° C. 15.5 mL of a 1 M solution of zinc chloride in ether are then added. After stirring for 10 minutes at 0° C., 1.33 mL of acetyl chloride are added. The medium is then deoxygenated with nitrogen and 332 mg of benzyl(chloro)bis(triphenylphosphine)-palladium in 5 mL of anhydrous THF are introduced. The medium is stirred for 2 hours 30 minutes at 0° C. and then for 72 hours at RT. The medium is poured onto a 2.5 M HCl solution and then extracted with ether. The organic phase is washed with 5% NaHCO3 in water, with water and then with saturated NaCl solution. After drying over MgSO4 and evaporation, the crude product is purified by flash chromatography on silica to give 2.25 g of a white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1.33 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])=[CH:5][CH:4]=1.[Li]CCCC.[C:21](Cl)(=[O:23])[CH3:22]>C1COCC1.CCCCCC.CCOCC.[Cl-].[Zn+2].[Cl-]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([F:14])([F:15])[C:10]([F:11])([F:12])[F:13])=[CH:7][C:8]=1[C:21](=[O:23])[CH3:22] |f:6.7.8|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
1.33 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The medium is stirred for 30 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 45 minutes at 0° C
Duration
45 min
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes at 0° C.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The medium is then deoxygenated with nitrogen and 332 mg of benzyl(chloro)bis(triphenylphosphine)-palladium in 5 mL of anhydrous THF
ADDITION
Type
ADDITION
Details
are introduced
STIRRING
Type
STIRRING
Details
The medium is stirred for 2 hours 30 minutes at 0° C.
Duration
30 min
WAIT
Type
WAIT
Details
for 72 hours at RT
Duration
72 h
ADDITION
Type
ADDITION
Details
The medium is poured onto a 2.5 M HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with 5% NaHCO3 in water, with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4 and evaporation
CUSTOM
Type
CUSTOM
Details
the crude product is purified by flash chromatography on silica

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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